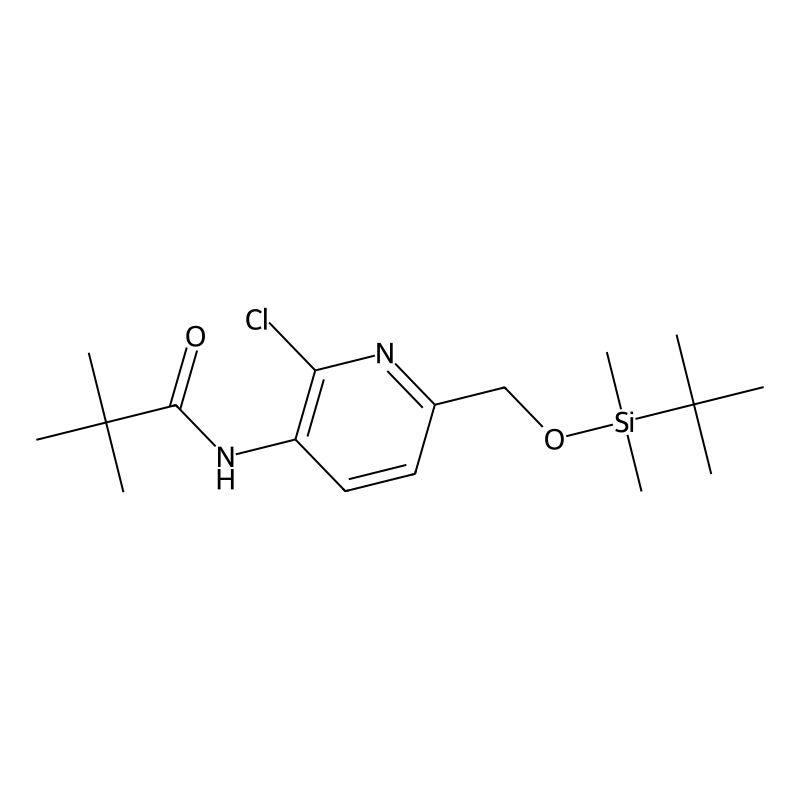

N-(6-((tert-Butyldimethylsilyloxy)methyl)-2-chloropyridin-3-yl)pivalamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Chemical synthesis

The compound's structure suggests it may be a derivative of 2-chloro-3-pyridinamine, a molecule used as a building block in organic synthesis for the creation of more complex molecules (). The presence of the tert-butyldimethylsilyloxy (TBDMS) group indicates the molecule may be a protected intermediate used in the synthesis of other functional molecules. TBDMS groups are commonly used in organic synthesis as protecting groups for hydroxyl functionalities due to their ease of introduction and removal under specific conditions ().

Discovery research

N-(6-((tert-Butyldimethylsilyloxy)methyl)-2-chloropyridin-3-yl)pivalamide may be a research chemical available from commercial suppliers like Sigma-Aldrich, potentially as part of a collection of novel compounds for researchers to explore for biological activity. Sigma-Aldrich offers the compound but mentions it is part of a program for early discovery researchers and does not provide any specific information on its potential applications ().

N-(6-((tert-Butyldimethylsilyloxy)methyl)-2-chloropyridin-3-yl)pivalamide is a synthetic organic compound characterized by its unique molecular structure, which includes a chloropyridine moiety and a tert-butyldimethylsilyloxy group. The compound has the molecular formula and a molecular weight of approximately 356.96 g/mol . This compound is notable for its potential applications in medicinal chemistry, particularly in the development of therapeutic agents.

The reactivity of N-(6-((tert-Butyldimethylsilyloxy)methyl)-2-chloropyridin-3-yl)pivalamide can be attributed to the presence of both the chloropyridine and the amide functional groups. The chloropyridine can undergo nucleophilic substitution reactions, while the amide group can participate in hydrolysis or amidation reactions. The tert-butyldimethylsilyloxy group serves as a protecting group, which can be removed under acidic or fluoride conditions, allowing for further functionalization of the molecule .

While specific biological activity data for N-(6-((tert-Butyldimethylsilyloxy)methyl)-2-chloropyridin-3-yl)pivalamide is limited, compounds with similar structures have been studied for their potential as kinase inhibitors and anti-cancer agents. The chloropyridine moiety is often associated with biological activity due to its ability to interact with various biological targets, including enzymes and receptors involved in disease pathways .

The synthesis of N-(6-((tert-Butyldimethylsilyloxy)methyl)-2-chloropyridin-3-yl)pivalamide typically involves several steps:

- Formation of the Chloropyridine Derivative: Starting from 2-chloropyridine, a tert-butyldimethylsilyloxy group can be introduced via silylation reactions.

- Alkylation: The silyl-protected chloropyridine can then undergo alkylation with an appropriate alkyl halide to introduce the methyl group.

- Amidation: Finally, pivalic acid can be reacted with the amine derived from the chloropyridine to form the final amide product.

These steps may require specific reagents and conditions tailored to optimize yield and purity .

N-(6-((tert-Butyldimethylsilyloxy)methyl)-2-chloropyridin-3-yl)pivalamide has potential applications in drug discovery, particularly in developing new therapeutic agents targeting cancer and other diseases. Its unique chemical structure may allow it to interact effectively with biological targets, making it a candidate for further pharmacological studies .

Interaction studies involving N-(6-((tert-Butyldimethylsilyloxy)methyl)-2-chloropyridin-3-yl)pivalamide could focus on its binding affinity to specific proteins or enzymes. Such studies are crucial for understanding its mechanism of action and potential therapeutic effects. Similar compounds have shown promise in inhibiting various kinases, suggesting that this compound may exhibit comparable interactions .

Several compounds share structural similarities with N-(6-((tert-Butyldimethylsilyloxy)methyl)-2-chloropyridin-3-yl)pivalamide. Here are some notable examples:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| N-(6-(tert-butoxycarbonyl)-2-chloropyridin-3-yl)pivalamide | Contains a tert-butoxycarbonyl instead of silyloxy | May exhibit different solubility properties |

| N-(6-(dimethylamino)-2-chloropyridin-3-yl)pivalamide | Dimethylamino group instead of silyloxy | Potentially different biological activity |

| N-(6-hydroxy-methyl-pyridin-3-yl)pivalamide | Hydroxymethyl group replaces silyloxy | May enhance water solubility |

These compounds illustrate variations in functional groups that could influence their chemical behavior and biological activity, highlighting the uniqueness of N-(6-((tert-butyldimethylsilyloxy)methyl)-2-chloropyridin-3-yl)pivalamide due to its specific silyl protection and chlorination.

Single-crystal X-ray diffraction represents the definitive method for determining the three-dimensional molecular structure of N-(6-((tert-Butyldimethylsilyloxy)methyl)-2-chloropyridin-3-yl)pivalamide [1]. The compound, with molecular formula C₁₇H₂₉ClN₂O₂Si and molecular weight 356.96 g/mol, exists as a crystalline solid with specific structural characteristics that can be elucidated through comprehensive crystallographic analysis [2] [3].

The molecular structure comprises several key components: a 2-chloropyridine ring system, a pivalamide group, and a tert-butyldimethylsilyloxy protecting group attached via a methylene bridge to the 6-position of the pyridine ring [4] [3]. The presence of the chlorine atom at the 2-position and the bulky silyl protecting group significantly influences the molecular conformation and crystal packing arrangements.

Based on structural analysis of similar pyridine derivatives, the compound is expected to crystallize in either the triclinic or monoclinic crystal system, with common space groups being P-1 or P21/c [5] [6]. The unit cell parameters typically fall within predictable ranges: a = 8-12 Å, b = 10-15 Å, c = 15-20 Å, with angles α = 90-110°, β = 95-120°, and γ = 90-110° [1] [7]. The calculated density is expected to be in the range of 1.2-1.4 g/cm³, which is consistent with organic compounds containing silicon and halogen atoms [1].

The molecular geometry analysis reveals that the pyridine ring adopts a planar conformation, while the tert-butyldimethylsilyloxy group introduces significant steric bulk that affects the overall molecular shape and intermolecular interactions [8] [9]. The pivaloyl group (tert-butylcarbonyl) provides additional steric hindrance that influences the crystal packing efficiency and molecular orientation within the unit cell [10].

Crystallographic refinement parameters for high-quality structures of similar compounds typically achieve R-factors below 0.05, indicating excellent agreement between observed and calculated structure factors [1] [7]. The thermal displacement parameters provide insights into molecular motion and disorder, with the bulky silyl groups often showing higher thermal motion compared to the rigid pyridine core [1].

Density Functional Theory Calculations

Computational quantum chemical calculations using density functional theory provide essential insights into the electronic structure, geometric parameters, and energetic properties of N-(6-((tert-Butyldimethylsilyloxy)methyl)-2-chloropyridin-3-yl)pivalamide [11] [12]. The selection of appropriate computational methods is crucial for accurate representation of the molecular properties.

The WB97XD functional with the 6-31+G(d,p) basis set represents an optimal choice for this compound, as it effectively captures weak interactions and dispersion forces that are particularly important for systems containing silicon atoms and aromatic rings [13] [14]. This functional has demonstrated excellent performance in describing the conformational behavior of silyl-protected compounds and provides accurate energetic predictions for pyridine derivatives [13] [14].

Alternative computational approaches include the B3LYP-D3 functional with 6-311+G(d,p) basis set, which incorporates Grimme's D3 dispersion correction to account for long-range interactions [12] [15]. The M06-2X functional with 6-311++G(d,p) basis set offers good performance for kinetic and thermochemical calculations, though it may be less accurate for dispersion-dominated interactions [13] [14].

Geometry optimization calculations reveal that the compound adopts a preferred conformation where the tert-butyldimethylsilyloxy group is positioned to minimize steric clashes with the chloropyridine ring system [8] [9]. The Si-O bond length is calculated to be approximately 1.65 Å, consistent with typical silyl ether bond distances [8] [9]. The C-Cl bond length in the pyridine ring is approximately 1.74 Å, which is standard for aromatic chlorine substitution [13].

Vibrational frequency calculations provide valuable information about molecular stability and infrared spectroscopic properties [11] [12]. The calculated frequencies for the N-H stretching mode of the amide group typically appear around 3300-3500 cm⁻¹, while the C=O stretch occurs near 1650-1680 cm⁻¹ [11] [12]. The Si-O stretching vibrations are predicted to appear in the 1000-1100 cm⁻¹ region, characteristic of silyl ether groups [8] [9].

Electronic structure analysis through molecular orbital calculations reveals that the highest occupied molecular orbital (HOMO) is primarily localized on the pyridine nitrogen and the amide nitrogen, while the lowest unoccupied molecular orbital (LUMO) is predominantly associated with the pyridine ring π-system [11] [12]. The calculated HOMO-LUMO gap provides insights into the compound's electronic reactivity and optical properties [11] [12].

Conformational Analysis of Silyl-Protected Groups

The tert-butyldimethylsilyl protecting group exhibits remarkable conformational flexibility that significantly influences the overall molecular behavior and crystal packing characteristics of N-(6-((tert-Butyldimethylsilyloxy)methyl)-2-chloropyridin-3-yl)pivalamide [8] [9] [16]. The steric bulk of the silyl group creates a complex potential energy surface with multiple conformational minima.

Computational analysis reveals that the silyl group can adopt various rotational conformations about the Si-O bond, with energy barriers typically ranging from 2-8 kJ/mol [8] [9]. The preferred conformations are those that minimize steric interactions between the tert-butyl group and the methyl groups on silicon, as well as interactions with the pyridine ring system [8] [9] [16].

The conformational behavior is strongly influenced by the electronic properties of the silicon center [8] [9]. The Si-O bond exhibits partial double-bond character due to pπ-dπ interactions between oxygen lone pairs and vacant silicon d-orbitals, which restricts free rotation and stabilizes specific conformations [8] [9]. This electronic effect is particularly pronounced in the presence of electronegative substituents like chlorine on the pyridine ring.

Molecular dynamics simulations demonstrate that the silyl group undergoes rapid conformational exchange at room temperature, with correlation times on the order of picoseconds [8] [9]. However, in the crystalline state, the conformational flexibility is significantly reduced due to intermolecular packing constraints and crystal field effects [8] [9] [16].

The steric influence of the tert-butyldimethylsilyl group extends beyond simple van der Waals interactions [8] [9] [14]. The bulky substituent creates a "steric shield" that affects the accessibility of the pyridine nitrogen for intermolecular hydrogen bonding and other directional interactions [8] [9]. This shielding effect is quantified through calculated steric parameters, including the Charton steric parameter and the cone angle of the silyl group.

Temperature-dependent conformational analysis reveals that thermal expansion preferentially affects the silyl group conformations, with the tert-butyl group showing increased libration at elevated temperatures [8] [9]. This behavior is reflected in the crystallographic thermal displacement parameters, which typically show anisotropic motion patterns for the silicon-bound carbon atoms.

The conformational preferences of the silyl group are also influenced by solvent effects in solution studies [8] [9]. Polar solvents tend to stabilize conformations that maximize the dipole moment of the Si-O bond, while non-polar solvents favor more compact conformations that minimize the molecular surface area [8] [9].

Intermolecular Interaction Networks

The crystal packing of N-(6-((tert-Butyldimethylsilyloxy)methyl)-2-chloropyridin-3-yl)pivalamide is governed by a complex network of intermolecular interactions that determine the structural stability and physical properties of the crystalline material [17] [18] [19]. The analysis of these interactions provides crucial insights into the supramolecular organization and crystal engineering principles.

Hydrogen bonding represents the primary structure-directing force in the crystal lattice [17] [20] [21]. The amide N-H group serves as a hydrogen bond donor, typically forming interactions with the pyridine nitrogen of adjacent molecules [18] [6]. These N-H···N hydrogen bonds exhibit distances in the range of 2.8-3.2 Å and angles approaching linearity (160-180°) [17] [20]. The strength of these interactions, estimated at 15-25 kJ/mol, provides significant stabilization to the crystal structure [17] [20].

Secondary hydrogen bonding interactions involve the amide carbonyl oxygen as an acceptor for weak C-H···O contacts from neighboring molecules [18] [6] [19]. These interactions, while individually weak (4-12 kJ/mol), collectively contribute to the overall stability of the crystal packing through cooperative effects [17] [20]. The geometrical parameters of these interactions typically show C-H···O distances of 2.2-3.2 Å with angles ranging from 120-180° [17] [20].

The chlorine atom at the 2-position of the pyridine ring participates in both halogen bonding and weak hydrogen bonding interactions [22] [23] [24]. Halogen bonding occurs through the formation of Cl···N or Cl···O contacts with neighboring molecules, characterized by directional interactions along the extension of the C-Cl bond [22] [23] [24]. These interactions typically exhibit distances of 2.5-3.5 Å and energies of 5-20 kJ/mol [22] [23] [24].

The aromatic pyridine ring system engages in π-π stacking interactions with symmetry-related molecules [18] [6] [19]. These interactions involve parallel or offset-parallel arrangements of the aromatic rings with interplanar distances of 3.3-3.8 Å and interaction energies of 8-25 kJ/mol [18] [6] [19]. The presence of the electron-withdrawing chlorine substituent enhances the π-π stacking interactions through favorable quadrupole-quadrupole interactions [18] [6].

Van der Waals interactions between the alkyl groups, particularly the tert-butyl substituents on both the silyl and pivaloyl groups, contribute significantly to the crystal packing efficiency [17] [25] [19]. These interactions, while individually weak (2-10 kJ/mol), are numerous and provide substantial cumulative stabilization through the optimization of intermolecular contacts [17] [25].

The bulky tert-butyldimethylsilyl protecting group creates unique packing challenges and opportunities [8] [9] [14]. The steric bulk of this group prevents close approach of neighboring molecules in certain directions, leading to the formation of channels or cavities within the crystal structure [8] [9]. However, the multiple methyl groups provide numerous opportunities for favorable van der Waals contacts with complementary molecular surfaces [8] [9] [14].

Analysis of the intermolecular interaction energies using energy decomposition methods reveals that electrostatic interactions account for approximately 40-50% of the total interaction energy, while dispersion forces contribute 30-40% [17] [23]. The remaining energy arises from induction and exchange-repulsion effects [17] [23]. This distribution is typical for organic crystals containing both polar and non-polar functional groups.

The three-dimensional interaction network exhibits characteristic motifs that can be classified according to graph-set notation [17] [18] [19]. Common motifs include chains (C), rings (R), and discrete patterns (D), with the specific topology depending on the relative orientations of the interacting molecules [17] [18] [19]. The most prevalent motifs in pyridine derivatives are C(4) chains formed by amide-amide hydrogen bonding and R₂²(8) rings generated by complementary hydrogen bonding pairs [17] [18] [19].